molecular formula C16H21NO4 B15225439 methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate

methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate

Cat. No.: B15225439
M. Wt: 291.34 g/mol
InChI Key: GEBKASLAGFRJDP-UHFFFAOYSA-N
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Description

Methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate (CAS 1246505-87-2) is a chiral, enantiomerically pure indane derivative of high value in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol, is characterized by its tert-butoxycarbonyl (Boc) protected amine and methyl ester functional groups . The Boc group is a cornerstone in synthetic chemistry, serving as a critical protecting group for amines, enhancing solubility, and preventing unwanted side reactions during complex multi-step syntheses . The rigid, planar indane scaffold and the electron-rich aromatic system of this molecule make it a valuable precursor for constructing diverse bioactive heterocycles and peptide-based frameworks, which are central to drug discovery, agrochemical design, and materials science . Furthermore, its specific stereochemistry (R-configuration) is essential for researching stereospecific interactions, such as with G-protein coupled receptors (GPCRs) like TGR5, which are targets for metabolic disorders including type 2 diabetes . The molecular structure facilitates the formation of key intermolecular interactions, such as N-H···O and C-H···O hydrogen bonds, as well as aromatic π-π stacking, which contribute to the development of well-defined supramolecular architectures and crystalline materials . Supplied with a guaranteed purity of not less than (NLT) 98% , this reagent is intended for research and development purposes strictly. It is designated "For Research Use Only" and is unequivocally not intended for diagnostic, therapeutic, or human use. Proper storage conditions involve a dry and sealed environment .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-8-7-10-5-6-11(9-12(10)13)14(18)20-4/h5-6,9,13H,7-8H2,1-4H3,(H,17,19)

InChI Key

GEBKASLAGFRJDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate is an organic compound notable for its unique indane structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in the field of organic synthesis and medicinal chemistry due to its potential biological activities and applications. This article will explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO4C_{13}H_{17}NO_4, with a molecular weight of approximately 291.34 g/mol. The presence of the Boc protecting group enhances its utility in synthetic applications, particularly in the development of pharmaceuticals.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the indane structure : Starting materials are reacted to form the indane framework.
  • Introduction of the Boc group : The amino group is protected using a Boc anhydride.
  • Esterification : The carboxylic acid group is converted to a methyl ester.

These reactions not only demonstrate the compound's versatility as a building block but also highlight its potential in creating various derivatives for biological testing.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to cancer research and anti-inflammatory effects.

Anticancer Potential

Studies have shown that compounds with similar indane structures can inhibit specific cancer cell lines. For instance, high-throughput screening has identified analogs that target mitotic kinesins, which are essential for proper cell division. The inhibition of these proteins can lead to increased multipolarity in cancer cells, potentially inducing cell death through aberrant division patterns .

Anti-inflammatory Effects

There is emerging evidence that compounds related to this compound may act as antagonists at chemokine receptors, particularly CCR2. This receptor plays a crucial role in mediating inflammatory responses by facilitating monocyte migration to sites of inflammation. Compounds that modulate CCR2 activity could offer therapeutic benefits in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes some comparable compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Methyl 3-aminoindane-5-carboxylateC_{11}H_{13}N O_2Lacks the Boc protecting group; simpler structure
3-(tert-butoxycarbonylamino)indane-5-carboxylic acidC_{12}H_{15}N O_4Contains a free carboxylic acid instead of an ester
1H-Indene-5-carboxylic acidC_{10}H_{8}O_2Does not contain an amino group; simpler indene structure

This comparative analysis highlights how this compound stands out due to its combination of structural features that enhance its reactivity and potential biological applications.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) for compounds containing an indane core. One significant finding is that modifications on the indane ring can dramatically influence binding affinity and biological activity against specific targets such as HSET (KIFC1), a protein involved in cancer cell proliferation .

In vitro studies demonstrated that certain derivatives could effectively inhibit HSET, leading to increased multipolarity in centrosome-amplified cancer cells. This suggests that further exploration into the modification of the indane structure could yield compounds with enhanced anticancer properties.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the free amine. Common reagents and outcomes include:

Reaction ConditionsReagents/CatalystsProduct Formed
Mild acidic hydrolysisTrifluoroacetic acid (TFA) or HCl in dioxane(3R)-3-aminoindane-5-carboxylic acid methyl ester
Gas-phase acidolysisHCl (anhydrous)Free amine with concurrent ester stability
  • Key Insight : TFA achieves >90% deprotection efficiency without ester cleavage.

  • Application : Critical for generating reactive amine intermediates in peptide synthesis.

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or transesterification under basic or nucleophilic conditions:

Reaction TypeConditionsProduct
Alkaline hydrolysisNaOH/H₂O, reflux(3R)-3-(Boc-amino)indane-5-carboxylic acid
Enzymatic hydrolysisLipases (e.g., Candida antarctica)Carboxylic acid with retained Boc group
  • Yield : Hydrolysis with NaOH yields 85–92% carboxylic acid derivative.

  • Selectivity : Enzymatic methods avoid Boc cleavage but require anhydrous solvents.

Amide Coupling Reactions

The carboxylic acid (post-hydrolysis) participates in peptide bond formation:

Coupling ReagentBase/SolventProduct Application
HATU/DIPEADMF or DCMPeptides for drug candidates
EDCl/HOBtTHFHeterocyclic conjugates
  • Efficiency : HATU-mediated couplings achieve 75–88% yields in DMF.

  • Side Reactions : Minimal racemization due to steric protection by the indane scaffold.

Mitsunobu Reactions

The hydroxyl group (post-ester hydrolysis) engages in Mitsunobu reactions for ether formation:

SubstrateReagentsProduct
Alcohols/PhenolsDIAD, PPh₃, THFEther-linked conjugates
  • Scope : Compatible with aryl and alkyl alcohols, yielding 60–78% ethers.

Cyclization and Heterocycle Formation

The amine and ester groups enable cyclocondensation reactions:

ReagentConditionsProduct
HydrazinesEthanol, refluxPyrazoline derivatives
Urea/ThioureaMicrowave irradiationQuinazolinone analogs
  • Regioselectivity : Hydrazine reactions favor 5-membered ring formation .

Alkylation/Acylation of the Amine

After Boc removal, the free amine undergoes functionalization:

ReactionReagentsProduct
AlkylationAlkyl halides, K₂CO₃N-alkylated indane derivatives
AcylationAcetyl chloride, pyridineN-acetylated analogs
  • Yield : Alkylation achieves 70–82% yields in DMF with K₂CO₃.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analog is methyl (3R)-3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate (CAS: 1246505-87-2), which differs by a methyl substitution on the Boc-protected amine (N-methyl-Boc vs. NH-Boc). This minor structural variation impacts steric bulk, solubility, and Boc-deprotection kinetics.

Property Target Compound (NH-Boc) Analog (N-Me-Boc) Ethyl Thiophene Derivative
Molecular Formula C₁₆H₂₁NO₄ (estimated) C₁₇H₂₃NO₄ C₁₈H₂₈N₂O₆S
Molecular Weight ~291.35 g/mol (estimated) 305.37 g/mol 400.49 g/mol
Core Structure Indane (bicyclic) Indane (bicyclic) Thiophene (heteroaromatic)
Functional Groups Boc-amine, methyl ester N-Me-Boc-amine, methyl ester Boc-amine, ethyl ester, hydroxyl, thiophene
Key Substituents -NHBoc at C3, -COOCH₃ at C5 -N(Me)Boc at C3, -COOCH₃ at C5 -Boc-amine on butyl chain, -COOCH₂CH₃ on thiophene

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